molecular formula C8H8N2O2 B13946323 6-Cyclopropoxypyridazine-3-carbaldehyde

6-Cyclopropoxypyridazine-3-carbaldehyde

Cat. No.: B13946323
M. Wt: 164.16 g/mol
InChI Key: BWPMGGHRWSLJMR-UHFFFAOYSA-N
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Description

6-Cyclopropoxypyridazine-3-carbaldehyde is a pyridazine derivative featuring a cyclopropoxy substituent at the 6-position and a carbaldehyde group at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer distinct electronic properties compared to pyridine or pyrimidine analogs. The carbaldehyde moiety offers versatility for further functionalization, such as condensation reactions to form hydrazones or Schiff bases.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-cyclopropyloxypyridazine-3-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-5-6-1-4-8(10-9-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

BWPMGGHRWSLJMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NN=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde typically involves the reaction of cyclopropyl alcohol with 3-pyridazinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclopropyloxy group to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(Cyclopropyloxy)-3-pyridazinecarboxylic acid.

    Reduction: 6-(Cyclopropyloxy)-3-pyridazinecarbinol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Pyridine-Based Analogues

Key Compound: 6-BOC-hydrazinopyridine-3-carboxylic acid ()

  • Heterocycle Differences :
    Pyridazine (two adjacent nitrogens) exhibits stronger electron-deficient character than pyridine (one nitrogen), influencing aromatic electrophilic substitution reactivity. Pyridazine’s dipole moment (≈3.5 D) exceeds pyridine’s (≈2.0 D), affecting solubility and intermolecular interactions.
  • Functional Groups :
    The carbaldehyde group in 6-cyclopropoxypyridazine-3-carbaldehyde is less acidic (pKa ≈ 17–20 for aldehydes) compared to the carboxylic acid group (pKa ≈ 4–5) in the pyridine analog. This impacts ionization under physiological conditions and suitability for salt formation.
  • Synthetic Pathways :
    The pyridine derivative in uses hydrazine and BOC protection, suggesting that similar strategies (e.g., cyclopropoxy introduction via nucleophilic substitution on a chloropyridazine intermediate) could apply to the target compound.
Property This compound 6-BOC-hydrazinopyridine-3-carboxylic acid
Heterocycle Pyridazine Pyridine
Key Substituents Cyclopropoxy, carbaldehyde BOC-hydrazine, carboxylic acid
Reactivity Aldehyde condensation; strained ether Acid-base reactions; BOC deprotection
Applications Intermediate for Schiff bases Peptide coupling; hydrazine derivatives
Reference

Comparison with Pyrimidine Derivatives

Key Compound: 2-Chloro-6-methylpyrimidine-4-carboxylic acid ()

  • Heterocycle Differences: Pyrimidine (1,3-diazine) has nitrogen atoms at non-adjacent positions, reducing ring strain compared to pyridazine. This results in lower dipole moments (≈2.1 D) and distinct reactivity in electrophilic substitutions.
  • Substituent Effects :
    The chloro group in the pyrimidine derivative is a strong electron-withdrawing substituent, enhancing susceptibility to nucleophilic aromatic substitution. In contrast, the cyclopropoxy group in the pyridazine compound may participate in ring-opening reactions under acidic or thermal stress.
  • Functional Group Utility :
    The carboxylic acid group in the pyrimidine derivative facilitates salt formation (e.g., in drug formulations), whereas the carbaldehyde in the pyridazine compound is more suited for covalent modifications (e.g., hydrazone formation).
Property This compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Heterocycle Pyridazine Pyrimidine
Key Substituents Cyclopropoxy, carbaldehyde Chloro, methyl, carboxylic acid
Reactivity Aldehyde condensation; ether strain Nucleophilic substitution; acid-base reactions
Applications Medicinal chemistry intermediates Agrochemical precursors
Reference

Comparison with Other Heterocyclic Compounds

Key Compound: 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ()

  • Structural Differences: The indeno-pyrazol-hydrazone features a fused bicyclic system with a hydrazone group, contrasting sharply with the monocyclic pyridazine core.
  • Similar uncertainties may apply to this compound due to its strained ether moiety.

Data Table: Comparative Analysis of Heterocyclic Compounds

Compound Heterocycle Key Functional Groups Reactivity Highlights Applications
This compound Pyridazine Cyclopropoxy, carbaldehyde Aldehyde condensation Drug intermediates
6-BOC-hydrazinopyridine-3-carboxylic acid Pyridine BOC-hydrazine, carboxylic acid BOC deprotection, peptide coupling Peptide synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro, methyl, carboxylic acid Nucleophilic substitution Agrochemicals
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno-pyrazol Hydrazone, cyclohexyl Coordination chemistry Metal-organic frameworks

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